molecular formula C14H11N5O2 B11031619 N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)pyridine-3-carboxamide

N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)pyridine-3-carboxamide

Cat. No.: B11031619
M. Wt: 281.27 g/mol
InChI Key: REROPIXYLXWKJY-UHFFFAOYSA-N
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Description

N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)pyridine-3-carboxamide (molecular formula: C₁₄H₁₁N₅O₂, molecular weight: 281.27 g/mol) is a heterocyclic compound featuring a benzotriazinone core fused with a pyridine carboxamide moiety.

Properties

Molecular Formula

C14H11N5O2

Molecular Weight

281.27 g/mol

IUPAC Name

N-(3-methyl-4-oxo-1,2,3-benzotriazin-6-yl)pyridine-3-carboxamide

InChI

InChI=1S/C14H11N5O2/c1-19-14(21)11-7-10(4-5-12(11)17-18-19)16-13(20)9-3-2-6-15-8-9/h2-8H,1H3,(H,16,20)

InChI Key

REROPIXYLXWKJY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C=CC(=C2)NC(=O)C3=CN=CC=C3)N=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Fischer Indole Synthesis:

Industrial Production Methods::
  • While specific industrial methods for producing this compound are not widely documented, the synthetic routes mentioned above can serve as starting points for process development.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The carbonyl group in the pyridinecarboxamide moiety can undergo oxidation reactions.

    Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.

    Substitution: The pyridine ring can undergo nucleophilic substitution reactions.

    Common Reagents and Conditions: Reagents like reducing agents (e.g., NaBH₄), oxidizing agents (e.g., KMnO₄), and Lewis acids (e.g., AlCl₃) play a role in these reactions.

    Major Products: The specific products depend on reaction conditions and substituents.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as a drug candidate due to its heterocyclic structure.

    Biological Studies: Explore its interactions with enzymes, receptors, or other biomolecules.

    Materials Science: Assess its use in organic electronics or as a building block for functional materials.

Mechanism of Action

  • The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzotriazinone Derivatives

2-(4-Methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)acetamide
  • Structure: Shares the benzotriazinone core but replaces the pyridine-3-carboxamide with a 4-methoxyphenylacetamide group.
  • Molecular Weight : 324.33 g/mol (vs. 281.27 g/mol for the target compound).
N-[3-(2-Methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-4-carboxamide
  • Structure: Differs in the benzotriazinone substituent (2-methoxyethyl vs. methyl) and carboxamide position on pyridine (4 vs. 3).
  • Biological Activity: Exhibits anticancer and anti-inflammatory effects, attributed to the benzotriazinone scaffold’s ability to intercalate DNA or inhibit enzymes like thymidylate synthase .
  • Impact of Substituents : The 2-methoxyethyl group may enhance solubility compared to the methyl group in the target compound .
6-Amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one
  • Structure: Simpler benzotriazinone derivative lacking the pyridine carboxamide moiety.
  • Applications : Primarily used as a synthetic intermediate. The absence of the carboxamide group reduces its pharmacological versatility compared to the target compound .

Pyridine Carboxamide Derivatives

N-{2-Phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide
  • Structure: Replaces the benzotriazinone core with an imidazo[1,2-a]pyridine scaffold.
  • Biological Activity : Demonstrates anticancer and antimicrobial properties, highlighting the importance of the pyridine carboxamide group in target binding .
  • Key Contrast: The imidazopyridine core may confer distinct electronic properties compared to benzotriazinone, affecting receptor affinity .
3-[(6-Chloro-2-pyridinyl)oxy]-N-methylbenzenecarboxamide
  • Structure : Contains a pyridine ring linked via an ether bond to a benzene carboxamide.

Heterocyclic Carboxamides with Diverse Cores

6-Oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide
  • Structure: Combines a tetrahydropyridazine carboxamide with a benzotriazinone moiety.
  • Molecular Weight : 314.30 g/mol.
N-[4-(1H-Pyrazol-3-yl)phenyl]pyridine-3-carboxamide
  • Structure: Features a pyrazole-phenyl group instead of benzotriazinone.
  • The pyrazole group offers distinct electronic properties compared to benzotriazinone .

Structural and Functional Insights

Physicochemical Properties

Compound Molecular Weight (g/mol) logD Polar Surface Area (Ų)
Target Compound 281.27 1.966 73.022
2-(4-Methoxyphenyl) Analog 324.33 N/A N/A
6-Oxo-tetrahydropyridazine 314.30 N/A N/A

The target compound’s balanced logD and polar surface area suggest favorable membrane permeability and solubility, critical for oral bioavailability.

Biological Activity

N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzotriazine core, which is known for its diverse biological properties. The structural formula can be represented as follows:

C12H12N4O2\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}_2

This structure allows for interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical metabolic pathways. Studies have shown that compounds with similar structures can act as enzyme inhibitors by:

  • Competitive Inhibition : Competing with natural substrates for binding sites on enzymes.
  • Non-competitive Inhibition : Binding to an enzyme at a site other than the active site, altering its activity.

Anticancer Activity

Research indicates that benzotriazine derivatives exhibit anticancer properties. For instance, a study demonstrated that related compounds could inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The IC50 values for these compounds were found to be in the micromolar range, indicating potent activity against cancer cells .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound could be a promising candidate for further development as an antimicrobial agent .

Study 1: Enzyme Inhibition

A notable study focused on the compound's ability to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. The compound showed competitive inhibition with a Ki value of 2.3 µM. This finding suggests that it could serve as a lead compound for developing new TS inhibitors .

Study 2: Anticancer Efficacy

In another research effort, this compound was tested against L1210 leukemia cells. The results indicated an IC50 value of 0.52 µM, highlighting its potential as an effective anticancer agent .

Data Summary Table

Activity TypeTargetIC50/Ki ValueReference
Thymidylate SynthaseEnzyme InhibitionKi = 2.3 µM
Anticancer ActivityL1210 CellsIC50 = 0.52 µM
Antimicrobial ActivityVarious Bacterial StrainsMIC in µg/mL

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